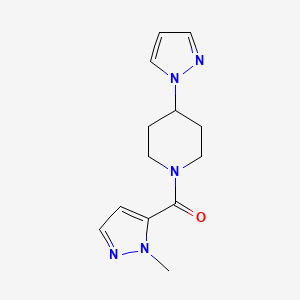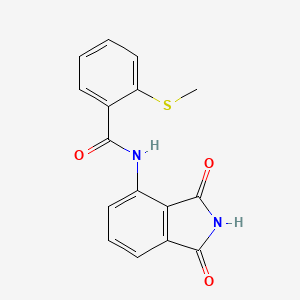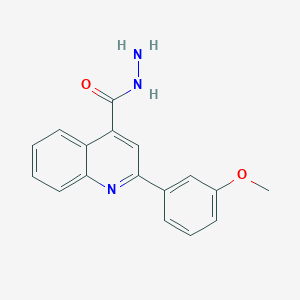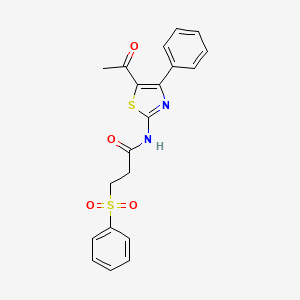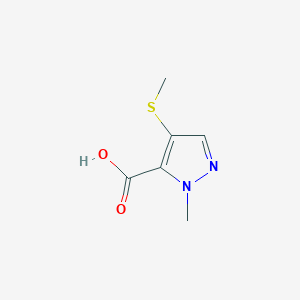![molecular formula C20H16O5 B2518794 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-92-4](/img/structure/B2518794.png)
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives has been a subject of interest due to their biological activities. In the first paper, a unique process for synthesizing 8a-methoxy-2H,6H-chromen-6-ones is described. The method involves phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol, followed by reduction with DIBAL-H to yield 2-substituted-Δ3,4-chromenes. This process is notable for introducing the heteroatom from a side chain rather than an initially attached benzene ring .
In another study, an efficient synthesis of racemic 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, a potent inhibitor of phosphoinositide 3-kinase (PI3K), is reported. The synthesis involves a tandem oxa-Michael–Henry reaction, followed by a chemical resolution and derivation strategy to obtain enantiomerically pure forms of the compound. The absolute configurations of these chiral molecules were determined by circular dichroism .
The third paper presents the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives. The process begins with the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This compound is then α-brominated and cyclized with Thiourea to produce the main scaffold, which is further reacted with different Acid chloride to isolate title compound derivatives .
Molecular Structure Analysis
The molecular structure of 8-methoxy-2H-chromen-2-one derivatives is characterized by the presence of a chromene ring, which is a benzopyran derivative with a fused benzene and pyran ring. The methoxy group at the 8-position and various substituents at other positions contribute to the diversity of these compounds. The absolute configurations of chiral chromene derivatives can be determined using techniques such as circular dichroism, as demonstrated in the synthesis of enantiomerically pure 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromene derivatives include phenolic oxidation, tandem oxa-Michael–Henry reaction, α-bromination, and cyclization with Thiourea. These reactions are crucial for constructing the chromene core and introducing various functional groups that contribute to the biological activity of the compounds. The use of catalysts such as Piperidine and protecting groups like tert-butyldimethylsilyloxy (TBS) are also essential in the synthesis process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-2H-chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy and other substituents affects properties such as solubility, melting point, and reactivity. The synthesized compounds' structures are confirmed using spectroscopic methods like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, which provide insights into their chemical properties. Additionally, the biological activities of these compounds, such as antimicrobial, antifungal, and antimalarial properties, are indicative of their chemical reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to "8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one" have been synthesized and characterized, showing antimicrobial activity against a range of bacterial cultures and fungi. Metal complexes of coumarin derivatives, for instance, exhibit enhanced activity upon coordination with metals, demonstrating a potential avenue for the development of new antimicrobial agents (Vyas et al., 2009).
Organic Synthesis and Catalysis
Research in organic synthesis has led to novel methodologies utilizing phenolic oxidation for the synthesis of chromen-6-ones and corresponding chromenes, showcasing innovative approaches to heterocyclic synthesis (Pelter et al., 1997). Moreover, polystyrene-supported catalysts have been employed in the synthesis of Warfarin and its analogues via the Michael addition, illustrating the role of these compounds in medicinal chemistry and pharmaceuticals (Alonzi et al., 2014).
Fluorescence and Sensing Applications
Certain derivatives exhibit unique fluorescence properties in protic environments, suggesting their utility in developing fluorogenic sensors for various applications (Uchiyama et al., 2006). This property is crucial for applications in molecular imaging, diagnostics, and environmental sensing.
Natural Product Synthesis
Chromen-2-one derivatives have been identified in natural products with potential bioactive properties. Studies have isolated and characterized such compounds from sources like Chinese eaglewood, indicating their significance in the search for new therapeutic agents (Liu et al., 2008).
Photovoltaic Properties
Research into the electronic and photovoltaic properties of chromen-2-one-based organic dyes for use in dye-sensitized solar cells has been conducted. These studies explore the potential of such compounds in improving the efficiency of solar energy conversion systems, highlighting their importance in renewable energy technologies (Gad et al., 2020).
Eigenschaften
IUPAC Name |
8-methoxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)8-11-17(21)16-12-14-4-3-5-18(24-2)19(14)25-20(16)22/h3-12H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLWDSQANNIBO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

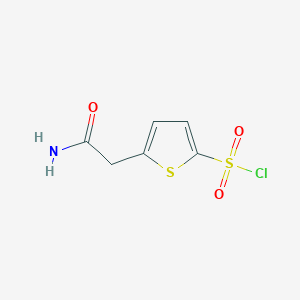
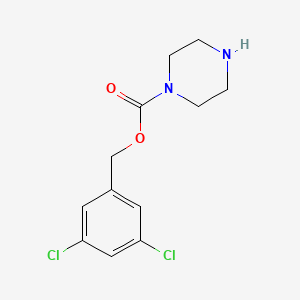
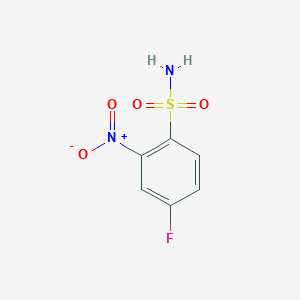
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
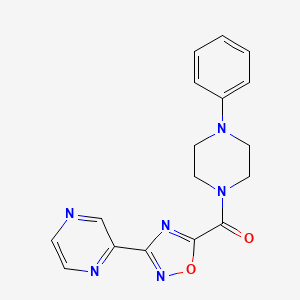
![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)
